molecular formula C14H10N2O2S B1320611 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde CAS No. 937602-23-8

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde

Cat. No.: B1320611
CAS No.: 937602-23-8
M. Wt: 270.31 g/mol
InChI Key: ARKRRPKOAROMRG-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde is a compound belonging to the class of benzothiadiazole derivatives. It features a benzaldehyde group linked to a 1,2,5-thiadiazole moiety through an ether linkage

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with electron-deficient monomers, leading to the formation of fluorescent ultrathin covalent triazine framework nanosheets . These interactions are primarily driven by the electron-deficient nature of the benzothiadiazole core, which facilitates binding with electron-rich biomolecules. Additionally, this compound exhibits aggregation-caused quenching behavior, which is crucial for its role in biochemical sensing applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can induce changes in mitochondrial membrane potential, leading to alterations in mitochondrial morphology and function . These changes can further influence cellular processes such as apoptosis and autophagy, highlighting the compound’s potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron-deficient nature of the benzothiadiazole core allows it to form stable complexes with electron-rich biomolecules, leading to fluorescence quenching and other biochemical effects . Additionally, this compound can modulate enzyme activity by binding to active sites, thereby influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits high stability under various conditions, making it suitable for long-term biochemical applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The electron-deficient nature of the benzothiadiazole core allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, further impacting cellular metabolism and biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to various proteins, which can affect its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize within mitochondria, where it can influence mitochondrial function and cellular metabolism . The precise subcellular localization of this compound is essential for understanding its biochemical effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the 1,2,5-thiadiazole moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Etherification: The 1,2,5-thiadiazole moiety is then linked to a benzaldehyde group through an ether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid.

    Reduction: Formation of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the benzaldehyde moiety.

Scientific Research Applications

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Known for its antidepressant-like effects and inhibition of acetylcholinesterase.

    4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid:

Uniqueness

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde stands out due to its unique combination of a benzaldehyde group and a 1,2,5-thiadiazole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRRPKOAROMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594806
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-23-8
Record name 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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